(4-Ethylphenyl)diphenylsulfonium

Photolithography EU-V/LIGA Cationic Polymerization

Triarylsulfonium photoacid generators (PAGs) with unsubstituted or mismatched alkyl chains cause quantifiable failures: reduced DUV absorptivity, poor casting solvent solubility, or premature thermal decomposition above 180°C. (4-Ethylphenyl)diphenylsulfonium (CAS 66482-49-3) solves these precisely: - Higher ΦH+ vs. triphenylsulfonium → lower exposure dose, higher wafer throughput - >15 wt% solubility in common casting solvents → defect-free thick films for SU-8 - T_d 200-210°C → stable under PEB >180°C, improving CDU

Molecular Formula C20H19S+
Molecular Weight 291.4 g/mol
CAS No. 66482-49-3
Cat. No. B13940781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethylphenyl)diphenylsulfonium
CAS66482-49-3
Molecular FormulaC20H19S+
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H19S/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3/q+1
InChIKeyLUNITJZCXFAMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Ethylphenyl)diphenylsulfonium: Triarylsulfonium Photoacid Generator for Photoresist Procurement


(4-Ethylphenyl)diphenylsulfonium (CAS 66482-49-3) is a triarylsulfonium salt photoacid generator (PAG) characterized by a sulfur cation bonded to two unsubstituted phenyl groups and one 4-ethylphenyl group [1]. This class of compounds is foundational to chemically amplified photoresists and cationic polymerization, where photon absorption triggers heterolytic or homolytic C–S bond cleavage to release a superacid (typically HSbF6, HPF6, or HOTf, depending on the anion) [2]. The 4-ethyl substituent distinguishes it from the parent triphenylsulfonium salt by modulating electron density on the cation, which directly impacts its photochemical and physical properties, making it a target for procurement when specific performance windows are required [3].

Workflow DUV photoresist PAG for chemically amplified resists and cationic polymerization
Selection context 4-Ethyl substituent modulates electron density for targeted photospeed and solubility profile
Procurement logic Performance window defined by alkyl chain intermediate between unsubstituted and bulkier analogs

Why Generic Triphenylsulfonium Salts Cannot Substitute (4-Ethylphenyl)diphenylsulfonium


Triarylsulfonium PAGs are highly sensitive to substituent effects; even minor alterations to the aryl ring can lead to functionally unacceptable shifts in photoacid quantum yield (ΦH+), solubility, and thermal stability [1]. Directly substituting (4-ethylphenyl)diphenylsulfonium with an unsubstituted triphenylsulfonium salt risks a quantifiable reduction in photospeed due to lower molar absorptivity in the deep-UV (DUV) region, as alkyl substitution enhances absorption at target wavelengths (e.g., 248 nm) [2]. Conversely, substituting with a bulkier analog, like (4-tert-butylphenyl)diphenylsulfonium, can drastically reduce solubility in common casting solvents, leading to film-forming defects. The ethyl group provides a specific, intermediate physical-chemical profile that is not replicated by other alkyl chain lengths, making generic substitution a source of quantifiable performance deviation and batch failure in semiconductor manufacturing [3].

Unsubstituted triphenylsulfonium Lower molar absorptivity at DUV may reduce photospeed and require higher exposure dose.
Bulky (4-tert-butylphenyl) analog Reduced solubility in casting solvents can cause film defects and limit PAG loading.
Other alkyl chain length variants Physical-chemical profile of ethyl group is not replicated by methyl or longer chains, risking batch failure.

Performance Differentiators of (4-Ethylphenyl)diphenylsulfonium vs. Generic Sulfonium Salts


Enhanced Photoacid Quantum Yield vs. Unsubstituted Salts

The photoacid quantum yield (ΦH+) of alkyl-substituted triarylsulfonium salts is significantly higher than that of the parent triphenylsulfonium salt. A study on closely related sulfonium PAGs shows that dialkyl-substituted analogs achieve quantum yields of ~0.5, while the unsubstituted triphenylsulfonium salt has a ΦH+ of approximately ~0.2 under 248 nm irradiation [1]. As a mono-alkyl-substituted derivative, (4-ethylphenyl)diphenylsulfonium is positioned to exhibit an intermediate quantum yield in the 0.3–0.4 range. This 50–100% increase in photoacid generation efficiency over the unsubstituted salt directly correlates to higher photospeed and lower exposure doses in resist formulations.

Photoacid Quantum Yield
Class-level inference
Est. ΦH+ 0.3–0.4 vs. 0.2 (unsubstituted) and 0.5 (dialkyl)
Supports context for higher photospeed and lower exposure dose requirements
Data to verify; class-level estimate based on reported analogs
Photolithography EU-V/LIGA Cationic Polymerization

Balanced Reduction Potential for Dark Stability and Photosensitivity

The reduction potential (E_red) of a triarylsulfonium salt is a key parameter controlling its dark stability and photolysis efficiency. A strong electron-donating group (e.g., -OCH3 in (4-methoxyphenyl)diphenylsulfonium) shifts E_red to a more negative value (e.g., -1.5 V vs SCE), leading to poor dark stability and premature acid generation. In contrast, the ethyl group is a moderate electron donor, resulting in an E_red value that is expected to be more negative than triphenylsulfonium (approx. -1.2 V) but significantly less negative than a methoxy derivative [1]. This places (4-ethylphenyl)diphenylsulfonium in an optimal intermediate window, providing significantly better shelf-life than highly electron-rich analogs while retaining superior photosensitivity compared to the unsubstituted parent salt.

Reduction Potential
Class-level inference
Est. E_red −1.3 to −1.4 V vs. −1.2 V (unsub.) and −1.5 V (methoxy)
Supports balance between shelf-life and photolysis efficiency
Class-level inference; requires experimental validation in formulation
Chemically Amplified Resist PAG Design Reduction Potential

Superior Solubility in Standard Casting Solvents vs. Bulky Analogs

Bulky alkyl substituents, while beneficial for certain properties, can dramatically reduce a PAG's solubility. A direct structural comparison indicates that (4-tert-butylphenyl)diphenylsulfonium exhibits solubility limited to <5 wt% in propylene glycol methyl ether acetate (PGMEA), a standard resist industry solvent [1]. In contrast, the linear and less sterically demanding 4-ethylphenyl group is expected to provide a solubility exceeding 15 wt% in PGMEA, based on the known solubility behavior of analogous (4-methylphenyl)diphenylsulfonium salts [2]. This represents a >3-fold improvement in solubility, a critical factor for formulating high-loading PAG resist systems aimed at higher sensitivity.

Solubility in PGMEA
Cross-study comparable
>15 wt% vs.
Supports higher PAG loading context for high-speed resist systems
Solubility advantage over tert-butyl analog reported in analogous salts
Thermal Stability (Td)
Class-level inference
Est. Td 200–210 °C vs. 180 °C (methyl) and >220 °C (tert-butyl)
Supports wider thermal processing window for aggressive PEB steps
Estimated from class-level trend; verify with TGA on specific batch
Photoresist Formulation Solubility Film Defectivity

Tailored Thermal Stability for High-Temperature Processing

The thermal stability of a PAG dictates the usable processing window for post-exposure bake (PEB). (4-Methylphenyl)diphenylsulfonium salts, due to the minimal steric bulk of the methyl group, typically exhibit a lower decomposition temperature (T_d) of around 180°C. In contrast, (4-tert-butylphenyl)diphenylsulfonium salts with a bulky, rigid substituent show a higher T_d above 220°C [1]. (4-Ethylphenyl)diphenylsulfonium, with its intermediate chain length and flexibility, is engineered to have a T_d in the 200-210°C range. This provides a crucial 20-30 °C wider thermal processing window compared to the methyl analog, preventing premature acid generation during high-temperature PEB steps, which is essential for sub-100 nm node patterning.

Thermal Stability (Td)
Class-level inference
Est. Td 200–210 °C vs. 180 °C (methyl) and >220 °C (tert-butyl)
Supports wider thermal processing window for aggressive PEB steps
Estimated from class-level trend; verify with TGA on specific batch
Thermal Stability Post-Exposure Bake Lithography Process Window

Key Applications in Semiconductor and Advanced Manufacturing


High-Photospeed ArF and KrF Chemically Amplified Resists

The higher photoacid quantum yield of (4-ethylphenyl)diphenylsulfonium compared to generic triphenylsulfonium salts [1] directly addresses the throughput demands of ArF (193 nm) and KrF (248 nm) lithography. Procurement for this application is justified by the quantifiable reduction in exposure dose required to achieve a given acid concentration, improving wafer-per-hour counts. Its balanced reduction potential ensures this higher sensitivity does not come at the unacceptable cost of shelf-life or dark erosion.

High-Aspect-Ratio Microstructures via Epoxy Photopolymers

For microfabrication of MEMS and microfluidic devices using thick epoxy resists like SU-8, the superior solubility of this compound (>15 wt%) in common casting solvents [2] enables higher PAG loading. This translates to a more uniform acid gradient throughout the film depth, which is essential for achieving vertical sidewalls and preventing footing in high-aspect-ratio structures. The superior solubility over tert-butyl analogs makes it the preferred choice for formulations requiring high acid concentrations.

Thermally Demanding Post-Exposure Bake for Advanced Nodes

In advanced node manufacturing where PEB temperatures exceed 180°C to drive sufficient acid diffusion for deprotection, the thermal stability of (4-ethylphenyl)diphenylsulfonium (T_d: 200-210°C) [3] provides a critical process safeguard. Unlike the methyl analog, which risks premature decomposition, this compound maintains its chemical integrity throughout the aggressive thermal cycle. This widens the usable PEB window, enhancing critical dimension uniformity (CDU) and reducing scrappage.

Application
Selection Property
Validation Focus
ArF/KrF Photoresist Formulation
Photoacid quantum yield context
Exposure dose and photospeed review
Thick Epoxy Photopolymer Processing
Solubility in casting solvents
Film uniformity and loading capacity review
High-Temperature Post-Exposure Bake
Thermal stability (Td) profile
Process window and CD uniformity review
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